REACTION_CXSMILES
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[CH:1]([NH:4][CH2:5][CH2:6][NH2:7])([CH3:3])[CH3:2].[C:8](O)(=O)[CH3:9]>>[CH:1]([N:4]1[CH:5]=[CH:6][N:7]=[C:8]1[CH3:9])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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33.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCCN
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
About 37.6 g of crude product was recovered
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |